

A Comparative Safety Analysis of Dirlotapide and Lomitapide: A Guide for Researchers

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Compound of Interest

Compound Name: Dirlotapide

Cat. No.: B1670757

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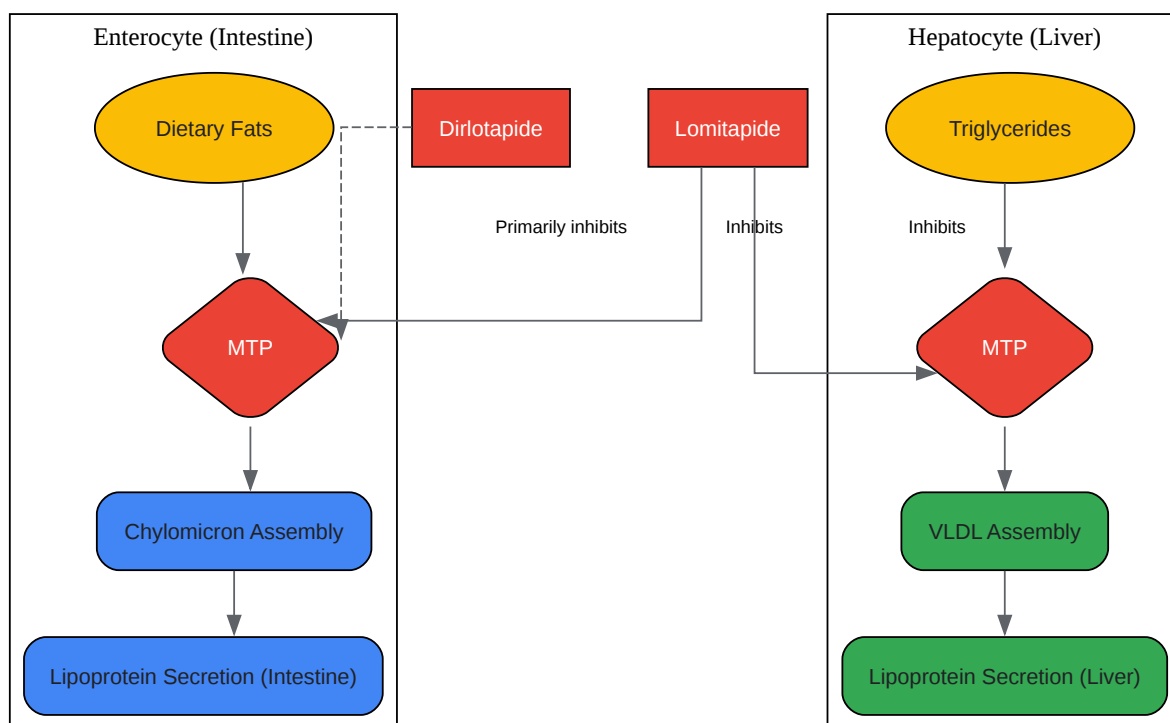
This guide provides a detailed comparative analysis of the safety profiles of two microsomal triglyceride transfer protein (MTP) inhibitors, **Dirlotapide** and Lomitapide. While both drugs share a common mechanism of action, their clinical applications, target species, and consequently, their comprehensive safety evaluations differ significantly. This document is intended for researchers, scientists, and drug development professionals.

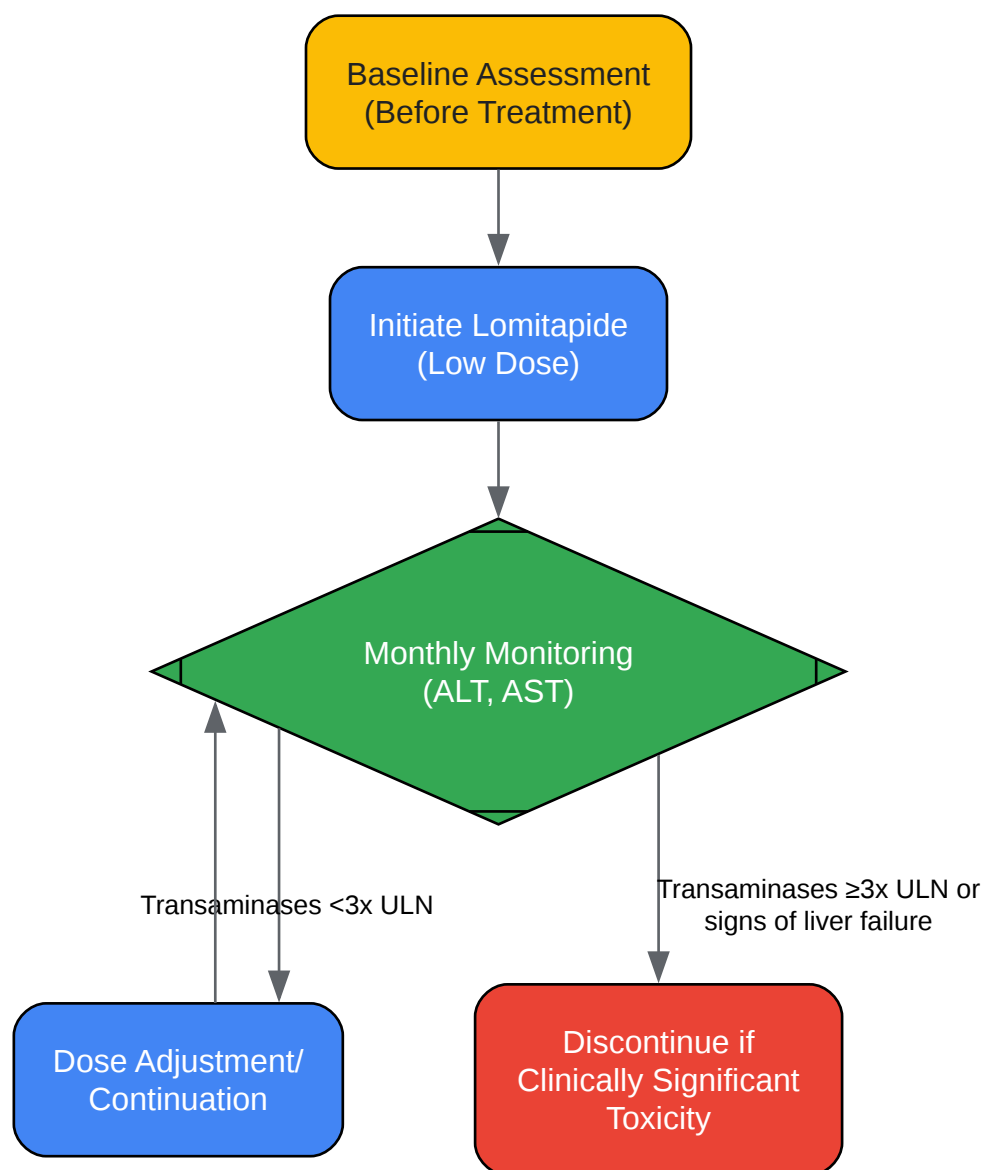
Introduction

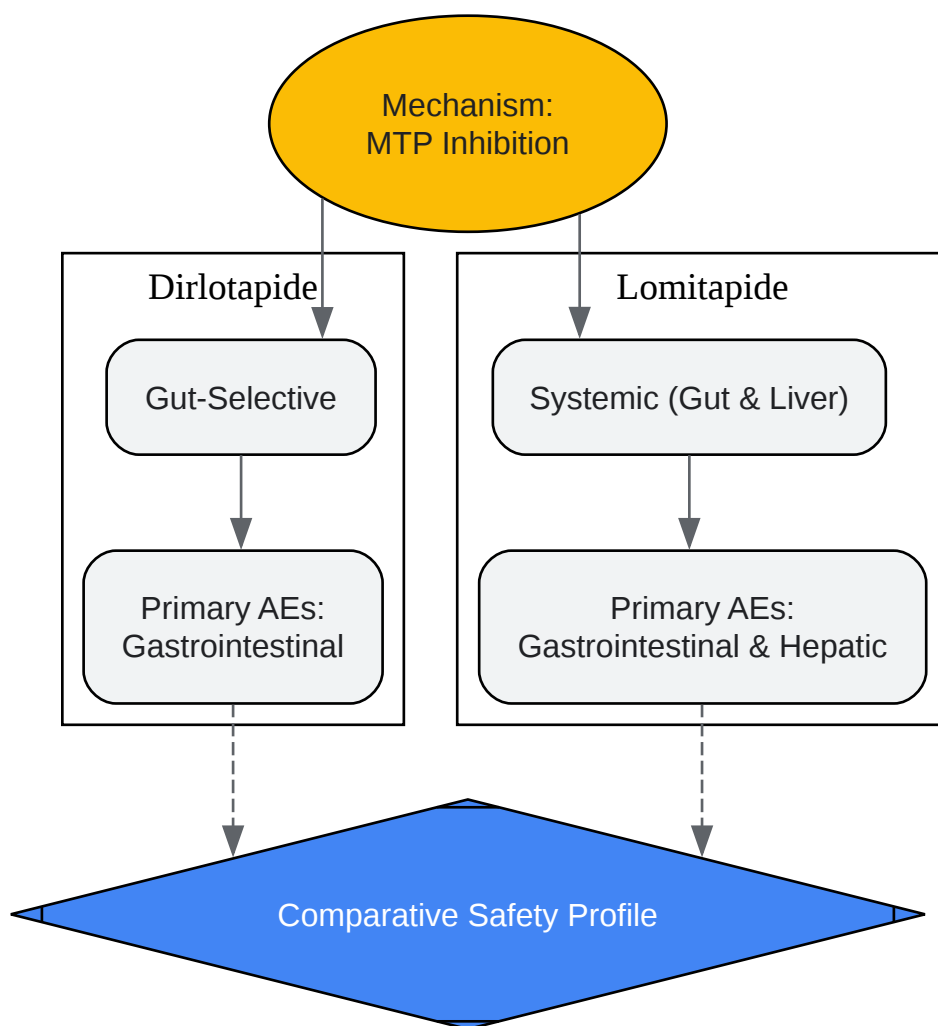
Dirlotapide, marketed as Slentrol, is a veterinary medication approved for the management of obesity in dogs.[1] It functions as a gut-selective MTP inhibitor, primarily reducing fat absorption and promoting satiety.[1][2] Conversely, Lomitapide, available under brand names like Juxtapid and Lojuxta, is prescribed for human use to lower cholesterol in patients with homozygous familial hypercholesterolemia (HoFH).[3][4] Its systemic MTP inhibition affects lipoprotein synthesis in both the intestine and the liver.[5][6] This fundamental difference in their site of action and target species underpins their distinct safety profiles.

Mechanism of Action

Both **Dirlotapide** and Lomitapide exert their effects by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is crucial for the assembly and secretion of apolipoprotein B (apo B)-containing lipoproteins. By blocking MTP, these drugs prevent the formation of chylomicrons in the intestines and very-low-density lipoproteins (VLDL) in the liver, thereby reducing lipid levels in the bloodstream.[1][4][6][7][8]







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